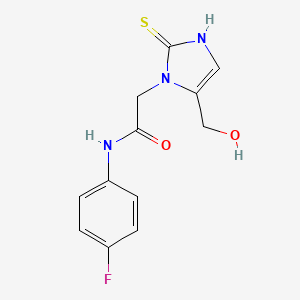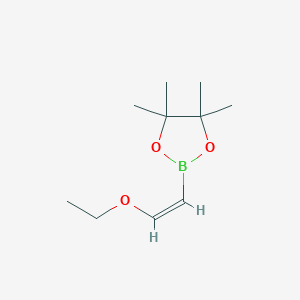
(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often referred to as Z-EVTMD, is a boron-containing organic compound that has been studied extensively in recent years due to its potential as a versatile reagent in organic synthesis. It has been used in a variety of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of new materials.
科学的研究の応用
Z-EVTMD has been used in a variety of scientific research applications. It has been used in the synthesis of novel pharmaceuticals and agrochemicals, as well as in the development of new materials. It has also been used to study the mechanism of action of various drugs and to develop new methods of drug delivery. In addition, Z-EVTMD has been used in the development of new catalysts and catalytic systems, as well as in the synthesis of polymers and other materials.
作用機序
The mechanism of action of Z-EVTMD is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with a variety of organic compounds to form new products. It is also believed that the compound can act as a catalyst in certain reactions, facilitating the formation of new products.
生化学的および生理学的効果
The biochemical and physiological effects of Z-EVTMD have not been studied in detail. However, it is believed that the compound can interact with various biochemical pathways, such as those involved in the production of hormones, neurotransmitters, and other chemical messengers. It is also believed that the compound may have an effect on the metabolism of certain drugs, as well as on the transport of drugs across cell membranes.
実験室実験の利点と制限
The main advantage of using Z-EVTMD in lab experiments is its versatility. It can be used in a variety of reactions, and its reactivity can be easily adjusted by changing the reaction conditions. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using Z-EVTMD is that it is not always possible to predict the outcome of a reaction, which can lead to unexpected results.
将来の方向性
There are several potential future directions for the use of Z-EVTMD. One potential direction is the development of new catalytic systems based on the compound. Another potential direction is the use of the compound in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, the compound could be used to study the mechanism of action of various drugs and to develop new methods of drug delivery. Finally, the compound could be used to study the biochemical and physiological effects of the compound on various biological systems.
特性
IUPAC Name |
2-[(Z)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYNLYCQPAZJN-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
219489-07-3 | |
| Record name | (Z)-1-Ethoxyethene-2-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



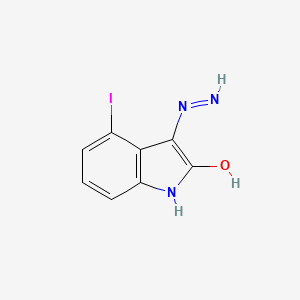
![3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417719.png)
![2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1417721.png)
![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
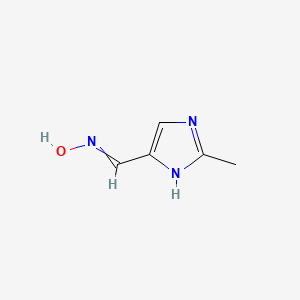
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)
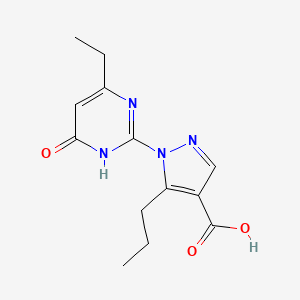
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
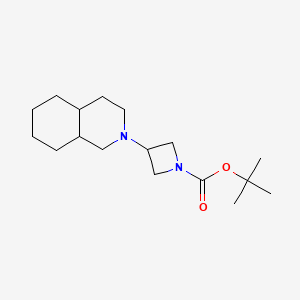
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
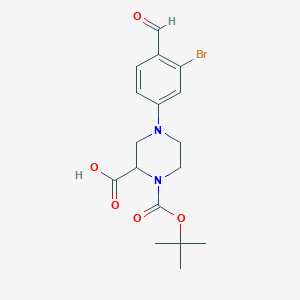
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)
